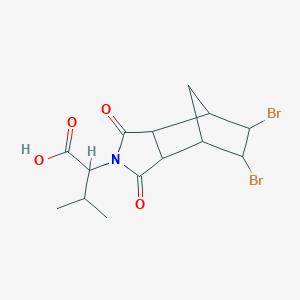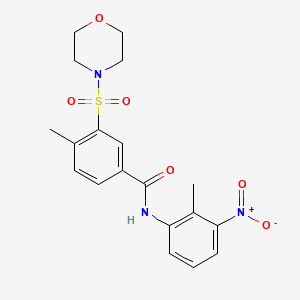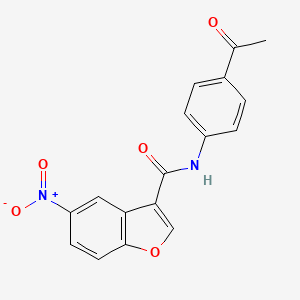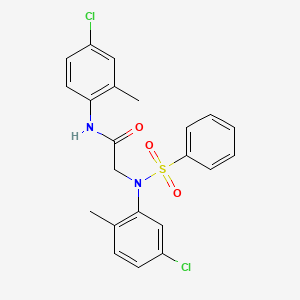
2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms and a dioxooctahydro-methanoisoindole core
Preparation Methods
The synthesis of 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes bromination reactions to introduce bromine atoms into the molecule, followed by cyclization and functional group transformations to achieve the final structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of bromine atoms makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the dioxooctahydro-methanoisoindole core play a crucial role in binding to these targets, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanoic acid include:
- 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanoic acid
- 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-(1-phenylethyl)propanamide
These compounds share a similar core structure but differ in their side chains, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C14H17Br2NO4 |
|---|---|
Molecular Weight |
423.10 g/mol |
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C14H17Br2NO4/c1-4(2)11(14(20)21)17-12(18)7-5-3-6(8(7)13(17)19)10(16)9(5)15/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
UHELJJROQHDVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C(C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methylphenyl)-1-oxopropan-2-yl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12475282.png)
![(2E)-3-{4-Methoxy-3-[(3,4,5-trimethylpyrazol-1-YL)methyl]phenyl}prop-2-enoic acid](/img/structure/B12475293.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B12475299.png)
![9-(4-methoxyphenyl)-2,3a-diphenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12475300.png)
![6-bromo-3-[(triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-chromen-2-one](/img/structure/B12475302.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12475305.png)
![4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)benzene-1,2-diol](/img/structure/B12475315.png)
![2-(4-{4-[(3-fluorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12475327.png)

![Morpholine, 4-[(8-chloro-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)acetyl]-](/img/structure/B12475348.png)


![Ethyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12475369.png)
